6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
Description
Properties
IUPAC Name |
6-chloro-3-piperidin-4-ylidene-1H-indol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-9-1-2-10-11(7-9)16-13(17)12(10)8-3-5-15-6-4-8;/h1-2,7,15H,3-6H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJAPYBPDRBULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C=C(C=C3)Cl)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the condensation of 6-chloroindole-2,3-dione with piperidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required quality standards for further applications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted indole derivatives .
Scientific Research Applications
Biological Activities
6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride exhibits a range of biological activities, particularly in the following areas:
Anticancer Potential
Indole derivatives are known for their anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by modulating cellular pathways related to apoptosis and proliferation. For instance, similar compounds have demonstrated IC50 values ranging from 4.0 to 10.0 µM against different cancer types, suggesting that this compound may have comparable efficacy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. It may bind to active sites on enzymes, altering their activity and potentially leading to therapeutic effects. This mechanism is crucial in designing drugs targeting metabolic disorders and cancers.
Antimicrobial Activity
Research has indicated that related indole derivatives possess antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains, making it a candidate for further studies in treating infections .
Case Studies
Several studies have documented the biological activities and therapeutic potentials of this compound:
Case Study 1: Anticancer Activity
A study highlighted the anticancer effects of related compounds, emphasizing their ability to induce apoptosis in cancer cells while increasing mRNA expression levels of pro-apoptotic genes like p53 and Bax. This supports the hypothesis that this compound may exhibit similar mechanisms .
Case Study 2: Enzyme Inhibition
Another investigation assessed the enzyme inhibitory potential of this class of compounds against acetylcholinesterase and urease. The results demonstrated strong inhibitory activity, indicating possible applications in treating neurodegenerative diseases and other conditions where enzyme modulation is beneficial .
Mechanism of Action
The mechanism of action of 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
- Molecular Formula : C₁₃H₁₄ClN₂O·HCl
- CAS Registry Number : 1240526-91-3
- Molecular Weight : 293.19 g/mol (calculated).
Structural Features: The compound consists of a 6-chloro-substituted indole-2-one core fused with a piperidin-4-ylidene moiety. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .
Applications :
Primarily used in medicinal chemistry research, it serves as a scaffold for neuroleptic agents and kinase inhibitors due to its heterocyclic framework .
Comparison with Structural Analogs
Core Modifications: Indole Derivatives
Key Differences :
- Spiro vs.
- Substituent Effects : Benzylidene analogs () lack the basic piperidine nitrogen, altering pharmacokinetics (e.g., blood-brain barrier penetration).
- Side Chain Complexity : Benzothiazolyl-piperazine derivatives () introduce additional hydrogen-bonding sites, improving receptor affinity but increasing synthetic complexity.
Piperidine/Piperidinylidene Modifications
Key Differences :
- Hybridization State : Piperidinylidene (sp²) vs. piperidinyl (sp³) affects planarity and binding pocket compatibility.
- Core Heterocycle: Quinoline-based analogs () exhibit distinct electronic properties and bioavailability profiles compared to indole derivatives.
Pharmacokinetic and Toxicity Profiles
Gaps in Data :
- Acute toxicity, genotoxicity, and ecotoxicological profiles are largely unreported for the target compound .
Biological Activity
6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic compound notable for its potential biological activities. This compound incorporates a chloro group and an indole structure, along with a piperidine moiety, which enhances its interaction with various biological targets. Its unique chemical structure allows it to exhibit diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 285.17 g/mol. The compound features a chloro substituent at the 6-position of the indole ring and a piperidinylidene group at the 3-position, which contributes to its reactivity and biological activity .
Biological Activities
Anticancer Activity
Research has indicated that compounds similar to 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one exhibit significant anticancer properties. For example, studies on piperidine derivatives have shown their ability to inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic genes such as p53 and Bax . Molecular docking studies suggest that these compounds can effectively bind to specific enzymes and receptors involved in cancer progression .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens, revealing that derivatives of indole structures often possess significant antibacterial properties. The minimum inhibitory concentration (MIC) values for related compounds indicate promising activity against bacterial strains such as Staphylococcus aureus .
Mechanism of Action
The mechanisms through which 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one exerts its effects typically involve interactions with cellular enzymes and receptors. This interaction can modulate signaling pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment and infection control .
Case Studies
- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their anticancer activity. Compounds showed cytotoxic effects on myeloma and leukemia cell lines, with some exhibiting IC50 values in the low micromolar range .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of indole derivatives, including those structurally similar to 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one. Results indicated effective inhibition against multiple bacterial strains, supporting the potential use of these compounds in treating infections .
Comparative Analysis
Q & A
Q. How can the molecular structure of this compound be experimentally validated?
Answer: X-ray crystallography is the gold standard for structural elucidation. Use SHELXL for refinement, ensuring proper handling of hydrogen atoms and thermal displacement parameters. For data collection, employ high-resolution single-crystal diffraction and validate the structure using tools like ORTEP-3 for graphical representation . Key steps include:
- Data collection: Optimize crystal quality to avoid twinning or disorder.
- Refinement: Apply restraints for piperidine ring flexibility and hydrogen bonding networks.
- Validation: Cross-check with CIF validation tools to resolve geometric outliers.
Q. What safety protocols are critical during handling?
Answer: Refer to safety data sheets (SDS) for hazard mitigation:
- PPE: Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of fine powders.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .
Q. How is purity assessed, and what analytical methods are recommended?
Answer: Purity is typically determined via:
- Titration: Acid-base titration in alcoholic solutions for chloride content quantification .
- Chromatography: HPLC with UV detection (λ = 254 nm) to resolve impurities like unreacted indole intermediates .
- Spectroscopy: FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Acceptance criteria: Purity ≥98% (dry weight basis) with impurities ≤0.5% each .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the piperidine ring) be resolved?
Answer: Use SHELXT’s automated space-group determination to identify symmetry issues. For disordered regions:
Q. What strategies are effective for synthesizing analogs with improved solubility?
Answer: Modify the piperidine or indole moieties:
Q. How can computational modeling predict binding affinity for kinase targets?
Answer: Perform molecular docking (AutoDock Vina) and MD simulations (AMBER):
Q. What impurities are likely during synthesis, and how are they characterized?
Answer: Common impurities include:
- Uncyclized intermediates: Detectable via LC-MS (e.g., m/z 236.7 for the free base) .
- Chloro-substitution byproducts: Use <sup>13</sup>C NMR to identify positional isomers (e.g., 5-chloro vs. 6-chloro) .
- Degradation products: Stress testing under heat/humidity reveals hydrolyzed indole-2-one derivatives .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Ideal Range | Example Value (Hypothetical) | Tool/Software |
|---|---|---|---|
| R1 (I > 2σ) | <0.05 | 0.032 | SHELXL |
| wR2 (all) | <0.10 | 0.087 | SHELXL |
| CCDC deposition number | - | 2345678 | Cambridge Database |
Table 2: Common Analytical Methods for Purity Assessment
| Method | Target Parameter | Detection Limit | Reference Standard |
|---|---|---|---|
| HPLC-UV | Impurity profiling | 0.1% | USP <621> |
| FT-IR | Functional groups | 1% | Pharmacopeia |
| Titration | Chloride content | 0.5% | EP 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
